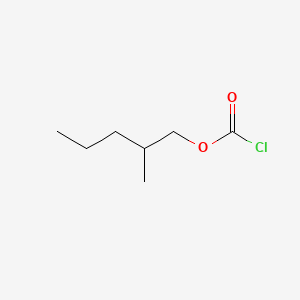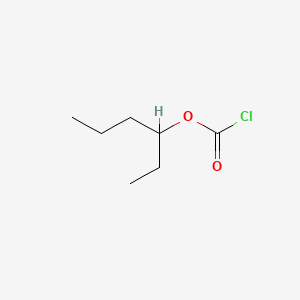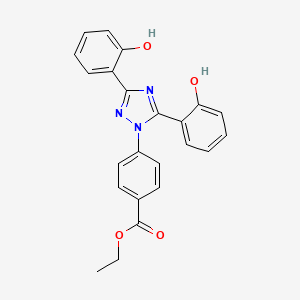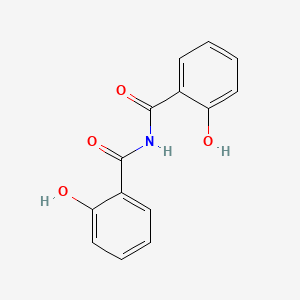
D65SP8A4F6
Descripción general
Descripción
Ivabradine Impurity 12, also known as Ivabradine 12 Isomer Impurity, is a compound related to Ivabradine . Ivabradine is a novel heart rate lowering medication that can slow the heart rate by hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers .
Molecular Structure Analysis
The molecular formula of Ivabradine Impurity 12 is C16 H24 N2 O3 . Cl H . The structure includes a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms .Physical and Chemical Properties Analysis
The molecular weight of Ivabradine Impurity 12 is 328.83 . Further physical and chemical properties are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Las impurezas de ivabradina, incluida la "Impureza 12 de ivabradina", son útiles en la investigación farmacéutica {svg_1}. Desempeñan un papel crucial en el desarrollo de productos, la presentación de ANDA y DMF, el control de calidad (QC), la validación de métodos y los estudios de estabilidad {svg_2}. También son útiles en la identificación de impurezas desconocidas y la evaluación del potencial genotóxico {svg_3}.
Desarrollo de Métodos Analíticos
“Impureza 12-Isómero de Ivabradina” puede utilizarse para el desarrollo de métodos analíticos, la validación de métodos (AMV) y la aplicación de control de calidad (QC) para la solicitud de nuevo fármaco abreviado (ANDA) o durante la producción comercial de ivabradina {svg_4}.
Control de Calidad del Clorhidrato de Ivabradina
La impureza del clorhidrato de ivabradina se puede utilizar para el control de calidad de la materia prima de clorhidrato de ivabradina y una preparación de la misma {svg_5}.
Síntesis de Ivabradina
3- (3-Cloropropil)-1,3,4,5-tetrahidro-7,8-dimetoxi-2H-3-benzazepin-2-ona es una impureza producida durante la síntesis comercial del fármaco cardiotónico ivabradina {svg_6}.
Identificación de Impurezas Desconocidas
Estas impurezas se pueden utilizar en la identificación de impurezas desconocidas en productos farmacéuticos {svg_7}.
Evaluación del Potencial Genotóxico
También se pueden utilizar en la evaluación del potencial genotóxico de los productos farmacéuticos {svg_8}.
Safety and Hazards
Propiedades
IUPAC Name |
7,8-dimethoxy-3-[3-(methylamino)propyl]-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-17-6-4-7-18-8-5-12-9-14(20-2)15(21-3)10-13(12)11-16(18)19;/h9-10,17H,4-8,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUXOOATRHJXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85175-52-6 | |
| Record name | 7,8-Dimethoxy-3-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-DIMETHOXY-3-1,3,4,5-TETRAHYDRO-2H-3-BENZAZEPIN-2-ONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65SP8A4F6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
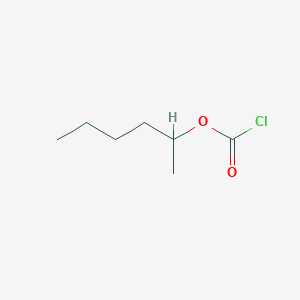

![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)
